Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Description
Properties
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)7-2-3-12-9(4-7)14-6-8(11)5-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKSKMDPHWZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate has the following pharmacokinetic properties:
- High gastrointestinal absorption is predicted. The compound is predicted to be able to cross the blood-brain barrier. No specific information available. No specific information available. These properties can significantly impact the bioavailability of the compound.
Biological Activity
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies.
- Chemical Formula : CHBrNO
- Molecular Weight : 284.12 g/mol
- CAS Number : 1072944-71-8
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. This inhibition can lead to reduced proliferation of certain cancer cells and viruses .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They have been tested against various inflammatory markers, showing significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of microbial pathogens, including bacteria and fungi. Its structure allows it to interact with bacterial cell walls or inhibit critical metabolic pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound in vitro. The compound was tested on various cancer cell lines, demonstrating significant cytotoxicity through the inhibition of DHODH, leading to apoptosis in cancer cells .
Case Study 2: Anti-inflammatory Effects
In a model of carrageenan-induced paw edema in rats, compounds structurally similar to this compound exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug. The results indicated a dose-dependent reduction in inflammation markers .
Case Study 3: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate has been studied for its potential as an anticancer agent. Its structural similarity to other pyrazole derivatives, which are known to exhibit antitumor properties, suggests that it may inhibit cancer cell proliferation. Research indicates that compounds containing pyrazole rings can interact with various biological targets, including kinases involved in cancer progression.
Case Study: Inhibition of PI3K Pathway
In a study examining the efficacy of pyrazole derivatives, this compound was evaluated for its ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in many cancers. The compound demonstrated promising results in vitro, showing a significant reduction in cell viability in cancer cell lines compared to controls .
Agricultural Science
Pesticidal Properties
The compound has been investigated for its pesticidal properties, particularly against certain plant pathogens and pests. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.
Data Table: Efficacy Against Pests
| Pest Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Fungal Pathogens | 200 | 78 |
This table summarizes the efficacy of this compound against various agricultural pests and pathogens, indicating its potential utility as a biopesticide.
Material Science
Polymer Chemistry
this compound can also be utilized in polymer chemistry as a building block for synthesizing novel materials. Its bromine substituent provides sites for further functionalization, enabling the creation of polymers with tailored properties.
Case Study: Synthesis of Functional Polymers
A recent study demonstrated the use of this compound in synthesizing functionalized polymers that exhibit enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer matrices resulted in materials suitable for high-performance applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, we compare it with structurally analogous brominated pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key Compounds Analyzed:
This compound (Target Compound): Features a pyrazole ring with a 4-bromo substituent and a methyl isonicotinate group.
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) : Contains a brominated pyrazole core with a sulfonamide group and chlorophenyl substituent.
4-(4-Bromo-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 18) : Similar to Compound 17 but with a methoxyphenyl group.
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.21) : A di-brominated pyrazolone derivative with an isopropylphenyl substituent.
Physicochemical Properties
Key Observations:
- The target compound lacks detailed physicochemical data, limiting direct comparisons.
- Compounds 17 and 18 exhibit higher molecular weights due to sulfonamide and indole moieties, contributing to their elevated melting points (>120°C). Their IR spectra confirm carbonyl (C=O) and sulfonyl (SO₂) functional groups, absent in the target compound.
- Example 5.21’s LC/MS data (m/z 331) highlights its brominated and alkylated structure, contrasting with the target compound’s ester-linked isonicotinate group.
Substituent Effects on Properties
- Bromine Position : The 4-bromo substituent in the target compound and analogs influences electronic properties (e.g., electron-withdrawing effects) and steric interactions.
- Aromatic Substituents : Chlorophenyl (Compound 17) and methoxyphenyl (Compound 18) groups modulate solubility and binding affinity in biological systems.
- Ester vs. Sulfonamide Linkages : The target compound’s methyl ester may confer lower polarity compared to sulfonamide-containing analogs, affecting bioavailability.
Preparation Methods
Formation of Pyrazolyl-Substituted Acids
The initial step involves alkylation of pyrazole with a suitable bromo-alkanoic acid derivative:
- Starting Material: 2-bromo-2-methylpropanoic acid (or ethyl ester derivatives)
- Reaction: Alkylation of pyrazole with the acid derivative, typically using a base such as sodium tert-butoxide or cesium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Outcome: Formation of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid or ester (e.g., ethyl ester) (see Scheme 7 in).
Bromination of Pyrazolyl Esters
- Reagents: N-bromosuccinimide (NBS) or alternative brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
- Reaction Conditions: Regioselective bromination at the 4-position of the pyrazole ring, often carried out in solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures (~50-70°C).
- Result: Formation of 4-bromo-1H-pyrazol-1-yl derivatives (see Example 14 in).
Esterification and Functionalization
Esterification of the Acid Derivative
- Method: Acidic esterification using sulfuric acid in ethanol or methanol under reflux.
- Reaction: Conversion of the carboxylic acid to methyl or ethyl esters, such as methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
- Data: Yield typically exceeds 90%, with purification via recrystallization or chromatography.
Regiospecific Bromination
- Reagents: NBS or DBDMH (1,3-dibromo-5,5-dimethylhydantoin).
- Reaction: Bromination at the 4-position of the pyrazolyl ester, with regioselectivity confirmed via NMR and MS analysis.
- Outcome: Formation of the brominated ester intermediate, which is pivotal for subsequent cyclization.
Cyclization to Form the Quinoxaline Derivative
Reductive Cyclization
- Reagents: Indium metal (2-3 equivalents), hydrochloric acid (4-6 equivalents), and water or organic solvents such as methanol or DMF.
- Reaction Conditions: Heating at 100-110°C under reflux for 3-4 hours.
- Mechanism: Reduction of the nitro group (if present) and cyclization to form the quinoxaline core, as described in.
Purification
- Post-reaction mixture is cooled, extracted with ethyl acetate, washed, dried, and concentrated.
- Final purification is achieved through recrystallization, typically yielding high purity intermediates suitable for further transformations.
Data Table Summarizing Preparation Methods
| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Product | Yield | Notes |
|---|---|---|---|---|---|---|---|---|
| Alkylation | Pyrazole + Bromo acid ester | NaOtBu / Cs2CO3 | THF / DMF | Room temp to 50°C | 12-24 hrs | Pyrazolyl ester | 85-95% | Regioselective |
| Bromination | Pyrazolyl ester | NBS / DBDMH | Ethanol / Acetonitrile | 50-70°C | 4-6 hrs | 4-bromo pyrazolyl ester | 80-90% | Confirm regioselectivity |
| Esterification | Acid to ester | H2SO4 | Ethanol / Methanol | Reflux | 3-6 hrs | Methyl/ethyl ester | >90% | Purify by recrystallization |
| Cyclization | Brominated ester + In | HCl, In | Water / DMF | 100-110°C | 3-4 hrs | Quinoxaline intermediate | 85-92% | Purify by recrystallization |
Research Findings and Industrial Relevance
Research indicates that the described methods are optimized for large-scale synthesis, emphasizing:
- Cost-effectiveness: Use of readily available reagents like NBS, indium, and common solvents.
- Environmental friendliness: Preference for aqueous or alcohol-based solvents and milder reaction conditions.
- High yield and purity: Recrystallization and chromatography techniques ensure high-quality intermediates suitable for pharmaceutical manufacturing.
The process's modularity allows for variation in ester groups, facilitating the synthesis of different analogs, including methyl, isopropyl, or benzyl esters, depending on the desired final compound.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, and what are their mechanistic considerations?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, coupling 4-bromo-1H-pyrazole with methyl isonicotinate derivatives under palladium catalysis can introduce the pyrazole moiety at the 2-position of the pyridine ring. Mechanistically, the bromine atom acts as a leaving group, while the pyridine nitrogen directs regioselectivity. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) influence reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole C-H at δ ~7.5 ppm, pyridine protons at δ ~8.0–8.5 ppm) and confirms ester carbonyl (δ ~165–170 ppm in ¹³C).
- IR Spectroscopy : Identifies ester C=O (~1700 cm⁻¹) and pyrazole/pyridine C-N/C=C stretches (~1500–1600 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₈BrN₃O₂ at ~298–300 m/z). Consistency across techniques ensures structural fidelity .
Q. What purification methods are effective for this compound, considering its solubility and stability?
- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively removes unreacted precursors. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Solubility in polar aprotic solvents (e.g., DMSO) necessitates rapid workup to avoid decomposition .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Brominated compounds require handling in fume hoods with nitrile gloves and lab coats. Waste must be neutralized (e.g., with sodium thiosulfate for bromine-containing byproducts). Stability tests (TGA/DSC) are recommended to assess decomposition risks .
Advanced Research Questions
Q. How do crystallographic refinement programs like SHELXL improve the accuracy of structural determination for brominated pyrazole derivatives?
- Methodological Answer : SHELXL refines heavy atoms (e.g., bromine) using anisotropic displacement parameters, accounting for electron density distortions. The "TWIN" command resolves twinning in crystals, while "HKLF 5" merges data from multiple frames. For bromine, high-resolution data (<1 Å) reduces positional uncertainty, and restraints on bond lengths/angles prevent overfitting .
Q. What strategies resolve contradictions in spectroscopic data versus crystallographic data for such compounds?
- Methodological Answer : Discrepancies (e.g., NMR-indicated tautomers vs. X-ray-resolved structures) are addressed by:
- Variable-temperature NMR : Detects dynamic equilibria in solution.
- DFT Calculations : Compare computed NMR shifts with experimental data to validate solid-state vs. solution conformers.
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) that stabilize specific conformations in crystals .
Q. How does the bromine atom's electronic effect influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine’s electronegativity polarizes the pyrazole ring, activating the C-Br bond for oxidative addition in Pd-catalyzed couplings. In Suzuki reactions, transmetallation is favored by bromine’s moderate leaving-group ability compared to chlorine. Substituent effects are modeled using Hammett σ constants or computational Fukui indices to predict regioselectivity .
Q. How can computational methods predict the compound's reactivity or interactions?
- Methodological Answer :
- DFT (B3LYP/6-311+G(d,p)) : Optimizes geometry, calculates frontier orbitals (HOMO/LUMO), and identifies electrophilic/nucleophilic sites.
- Molecular Docking : Screens interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
- MD Simulations : Assesses solvation effects and stability of supramolecular assemblies (e.g., π-π stacking) .
Notes
- Advanced methods emphasize interdisciplinary approaches (experimental + computational).
- Safety protocols align with brominated compound handling guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
